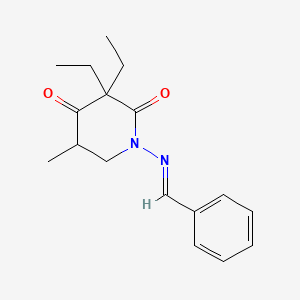
1-(Benzylideneamino)-3,3-diethyl-5-methylpiperidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
The synthesis of 1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the Schiff base. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzylidene group, forming new derivatives. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in the development of drugs for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of dyes and pigments, as well as in the development of corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione can be compared with other Schiff bases and related compounds, such as:
Benzylideneamino-benzylidene-thiazolidine-2,4-diones: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
(Benzylideneamino)oxypropanolamines: Known for their beta-adrenergic blocking activity, these compounds are used in the development of cardiovascular drugs. The uniqueness of 1-(Benzylideneamino)-3,3-diethyl-5-methyl-2,4-piperidinedione lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propriétés
Numéro CAS |
39844-57-0 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
1-[(E)-benzylideneamino]-3,3-diethyl-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O2/c1-4-17(5-2)15(20)13(3)12-19(16(17)21)18-11-14-9-7-6-8-10-14/h6-11,13H,4-5,12H2,1-3H3/b18-11+ |
Clé InChI |
BLDVHRWFMXRGDM-WOJGMQOQSA-N |
SMILES isomérique |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC=CC=C2)C)CC |
SMILES canonique |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC=CC=C2)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


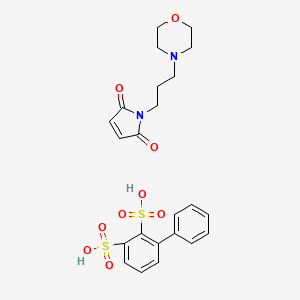
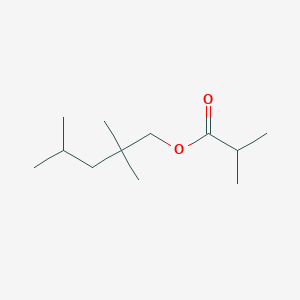
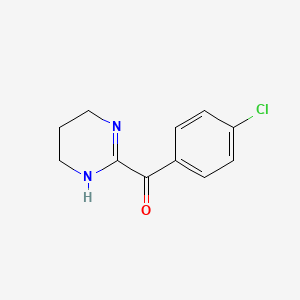
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
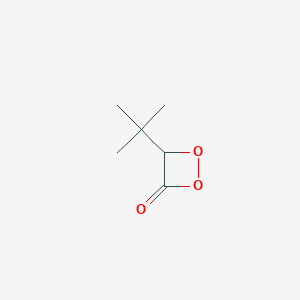
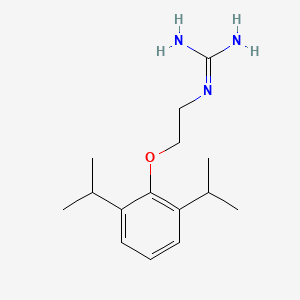

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)



![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)

